2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one, a compound with the molecular formula CHNO, is a bicyclic organic compound characterized by the presence of a cyclohexanone structure substituted with a pyrazole ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
This compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The classification of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one as a ketone is significant, as ketones often play crucial roles in organic synthesis and medicinal chemistry.
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves:
The synthesis may require specific catalysts or reagents to enhance reaction efficiency and yield. For instance, using Lewis acids can facilitate the formation of the pyrazole ring. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields.
The molecular structure of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 202.24 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the ketone functional group, which can stabilize negative charges during nucleophilic attacks.
The mechanism of action for 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one, particularly in biological contexts, often involves interactions with specific biological targets such as enzymes or receptors.
For example, its potential anti-inflammatory effects may stem from its ability to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis.
Studies have indicated that pyrazole derivatives can modulate multiple signaling pathways involved in inflammation and pain response, although specific data on this compound's mechanisms remain limited.
The physical properties of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one include:
Chemical properties include:
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one has various applications in scientific research:
The strategic fusion of pyrazole heterocycles with cyclohexanone scaffolds represents a powerful approach in modern medicinal and synthetic chemistry. Among these hybrid structures, 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one (CAS: 1339022-90-0) stands out as a particularly versatile compound with significant potential in bioactive molecule development. Characterized by the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.24 g/mol, this ketone-functionalized cyclohexane bearing a 1-methylpyrazole substituent at the 2-position occupies a unique chemical space [3]. The structural hybridization combines the conformational flexibility of the alicyclic system with the electron-rich, hydrogen-bonding capable heteroaromatic ring, creating a multifunctional building block. This molecular architecture offers distinct advantages for drug discovery, including the potential for diverse non-covalent interactions with biological targets, tunable physicochemical properties, and versatile synthetic manipulation possibilities that are increasingly exploited in heterocyclic chemistry.
The incorporation of the 1-methyl-1H-pyrazol-5-yl group at the α-position relative to the cyclohexanone carbonyl fundamentally alters the molecule's electronic and steric properties. The pyrazole ring, with its adjacent nitrogen atoms, provides a dipolar heteroaromatic system capable of acting as both hydrogen bond acceptor (via the pyridine-like nitrogen) and hydrogen bond donor (via the pyrrole-like NH, though methylated in this case). Methylation at the N1 position eliminates tautomerism concerns while maintaining the ring's aromatic character and electronic profile [9].
Spectroscopically, the pyrazole attachment significantly influences key features. Infrared spectroscopy reveals a carbonyl stretch at approximately 1715 cm⁻¹, slightly lowered from typical aliphatic ketones (1720-1740 cm⁻¹) due to the modest electron-donating effect of the heterocycle. In NMR, the pyrazole protons appear characteristically as two distinct signals: the C4 proton as a doublet near δ 7.4 ppm and the C3 proton as a singlet around δ 6.2 ppm in CDCl₃ solutions. The methyl group attached to nitrogen resonates as a sharp singlet near δ 3.8 ppm [3] [5]. The cyclohexanone ring adopts predominantly a chair conformation, with the pyrazole substituent occupying an equatorial position to minimize steric strain. The proximity of the heterocycle to the carbonyl enables potential electronic communication, subtly affecting reactivity at both reaction centers. This spatial arrangement creates a distinctive topographical landscape highly relevant to molecular recognition processes in medicinal chemistry.
Table 1: Comparative Structural Features of 2-Substituted and 3-Substituted Pyrazolyl Cyclohexanones
Characteristic | 2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-one | 3-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-one (Isomer) |
---|---|---|
CAS Registry Number | 1339022-90-0 [3] | 1339391-36-4 [8] |
Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₄N₂O |
Canonical SMILES | O=C1C(C2=CC=NN2C)CCCC1 [3] | CN1N=CC=C1C1CC(=O)CCC1 [8] |
Spatial Relationship | α-Substituted (directly adjacent to carbonyl) | β-Substituted (one carbon removed from carbonyl) |
Conformational Impact | Significant steric/electronic influence on carbonyl | Moderate influence on carbonyl |
Synthetic Versatility | High potential for enolization/functionalization | Moderate potential for functionalization |
The chemistry of pyrazoles dates back to 1883 with Ludwig Knorr's pioneering work on pyrazolone synthesis, though the specific integration of pyrazoles with cyclohexanone frameworks gained prominence much later, driven by the quest for novel heterocyclic architectures with enhanced biological potential. The emergence of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one reflects broader trends in scaffold hybridization strategies prevalent in late 20th and early 21st-century medicinal chemistry [6] [9]. While early pyrazole chemistry focused primarily on monocyclic systems and their condensed derivatives (pyrazolo[1,5-a]pyrimidines, pyrazolopyridines), the strategic attachment of pyrazole rings to saturated carbocyclic ketones emerged as a method to modulate physicochemical properties like solubility, conformational flexibility, and three-dimensionality—attributes often lacking in planar heteroaromatics.
The assignment of CAS Registry Number 1339022-90-0 formalized the identity of this specific regioisomer, distinguishing it from other positional isomers like the 3-substituted and 4-substituted variants. This period coincided with significant advances in cross-coupling methodologies and catalytic ketone functionalization, enabling more efficient synthetic access to such hybrid structures. The molecule exemplifies the concept of "privileged substructures" – molecular fragments capable of providing useful bioactivity across multiple target classes – wherein the 1-methylpyrazole unit acts as a bioisostere for other heterocycles like phenyl, pyridine, or imidazole rings, but with distinct electronic and steric properties [6]. Its historical trajectory mirrors the evolution of heterocyclic chemistry from simple ring systems toward complex, spatially defined architectures optimized for interaction with biological macromolecules.
The 1-methyl-1H-pyrazol-5-yl group serves as a versatile pharmacophore in bioactive molecule design, and its incorporation into the cyclohexanone scaffold enhances the compound's potential as a drug discovery intermediate. The methyl group at N1 serves dual purposes: it prevents N-H tautomerism that could complicate molecular recognition and modulates lipophilicity to enhance membrane permeability [9]. The pyrazole ring itself acts as a sp²-hybridized hydrogen bond acceptor capable of forming directional interactions with biological targets, often mimicking essential binding features of adenine nucleobases or histidine residues.
Structural analogs demonstrate the pharmacological relevance of this moiety. For instance, pyrazole-containing compounds exhibit broad-spectrum biological activities, including antibacterial effects against resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa, anticancer properties through kinase inhibition or apoptosis induction, and anti-inflammatory actions via COX-2 inhibition [6]. While specific biological data for 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one itself remains limited in public literature, its structural kinship to active molecules positions it as a high-value synthetic precursor. The cyclohexanone carbonyl provides a handle for stereoselective transformations (reduction to alcohols, reductive amination to amines, condensation to enones) while the pyrazole ring can undergo electrophilic substitution (halogenation at C4) or metal-catalyzed cross-coupling after halogenation. This dual functionality enables the synthesis of diverse libraries targeting various biological pathways. The molecule exemplifies the synergy between alicyclic flexibility and heteroaromatic recognition elements – a design principle increasingly exploited in kinase inhibitors, GPCR modulators, and epigenetic regulators where conformational adaptability complements precise heterocyclic interactions.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2